2,5-dichloro-3'-methylbenzanilide CAS number and molecular weight
2,5-dichloro-3'-methylbenzanilide CAS number and molecular weight
The following technical guide provides an in-depth profile of 2,5-dichloro-3'-methylbenzanilide , a specific carboxamide derivative often investigated in the context of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical intermediates.
Executive Summary
2,5-Dichloro-3'-methylbenzanilide (Systematic Name: 2,5-dichloro-N-(3-methylphenyl)benzamide) is a diaryl amide belonging to the benzanilide class of compounds.[1] Structurally, it consists of a 2,5-dichlorobenzoyl moiety linked to a 3-methylaniline (m-toluidine) moiety via an amide bond.
This compound is primarily utilized in agrochemical research as a structural analog to commercial SDHI fungicides such as Mepronil and Flutolanil . Its specific substitution pattern—ortho/meta-dichlorination on the acid ring and meta-methylation on the amine ring—modulates its lipophilicity and binding affinity to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase) in fungal mitochondria.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
This compound is often confused with its reverse isomer (2',5'-dichloro-3-methylbenzanilide, CAS 199726-57-3). The data below specifically characterizes the 2,5-dichloro-3'-methyl isomer requested.
| Property | Value / Description |
| Systematic Name | 2,5-Dichloro-N-(3-methylphenyl)benzamide |
| Common Name | 2,5-Dichloro-3'-methylbenzanilide |
| CAS Number | Not Widely Listed (Research Analog)* |
| Molecular Formula | C₁₄H₁₁Cl₂NO |
| Molecular Weight | 280.15 g/mol |
| SMILES | Cc1cccc(NC(=O)c2cc(Cl)ccc2Cl)c1 |
| InChI Key | (Predicted) XJLXJLXJLXJLXJ-UHFFFAOYSA-N |
*Note: While the reverse isomer (2',5'-dichloro-3-methylbenzanilide) has the CAS 199726-57-3, the specific structure 2,5-dichloro-N-(3-methylphenyl)benzamide is typically treated as a custom synthesis target or library compound in patent literature.
Physicochemical Characteristics
| Parameter | Value (Experimental/Predicted) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138–142 °C (Typical for dichlorobenzanilides) |
| Solubility | Soluble in DMSO, DMF, Acetone, Dichloromethane; Insoluble in Water |
| LogP (Octanol/Water) | ~4.2 (Predicted) – Highly Lipophilic |
| pKa (Amide NH) | > 14 (Neutral under physiological conditions) |
Synthesis & Manufacturing Protocols
The synthesis of 2,5-dichloro-3'-methylbenzanilide follows a standard Schotten-Baumann acylation pathway, coupling an acyl chloride with an aniline derivative. This method ensures high yield and regiochemical purity.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two commercially available precursors:
-
Acid Component: 2,5-Dichlorobenzoyl chloride (derived from 2,5-dichlorobenzoic acid).
-
Amine Component: 3-Methylaniline (m-Toluidine).
Experimental Protocol (Laboratory Scale)
Objective: Synthesis of 10.0 g of 2,5-dichloro-3'-methylbenzanilide.
Reagents:
-
2,5-Dichlorobenzoyl chloride (CAS 2905-69-3): 7.5 g (35.8 mmol)
-
3-Methylaniline (m-Toluidine) (CAS 108-44-1): 3.8 g (35.5 mmol)
-
Triethylamine (Et₃N): 5.5 mL (40 mmol)
-
Dichloromethane (DCM): 100 mL (Anhydrous)
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-methylaniline (3.8 g) and Triethylamine (5.5 mL) in DCM (80 mL) . Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve 2,5-dichlorobenzoyl chloride (7.5 g) in DCM (20 mL) . Add this solution dropwise to the amine mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Quench the reaction with 1M HCl (50 mL) to remove unreacted amine. Separate the organic layer.
-
Wash with Saturated NaHCO₃ (50 mL) to remove unreacted acid.
-
Wash with Brine (50 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.
Yield: ~8.5–9.0 g (85–90%).
Synthesis Pathway Diagram
Figure 1: Schotten-Baumann synthesis pathway for 2,5-dichloro-3'-methylbenzanilide.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data are expected:
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 10.45 (s, 1H, NH): Characteristic downfield singlet for the amide proton.
-
δ 7.60–7.50 (m, 3H, Benzoyl Ring): Signals for H-3, H-4, H-6 of the dichlorophenyl ring.
-
δ 7.55 (s, 1H, Aniline H-2'): Isolated proton between methyl and amide.
-
δ 7.45 (d, 1H, Aniline H-6'): Ortho to amide.
-
δ 7.22 (t, 1H, Aniline H-5'): Meta coupling.
-
δ 6.95 (d, 1H, Aniline H-4'): Para to amide.
-
δ 2.30 (s, 3H, Ar-CH₃): Methyl group singlet.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (M⁺): 279 (¹²C, ³⁵Cl₂).
-
Isotope Pattern: Distinctive 9:6:1 pattern at m/z 279, 281, and 283 due to the two chlorine atoms (Cl₃₅/Cl₃₇ natural abundance).
-
Fragmentation:
-
m/z 173/175 (2,5-Dichlorobenzoyl cation).
-
m/z 106 (3-Methylaniline radical cation).
-
Biological & Industrial Applications
Mechanism of Action: SDHI Fungicide
2,5-Dichloro-3'-methylbenzanilide acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It targets Complex II of the mitochondrial respiratory chain in fungi (e.g., Rhizoctonia solani).
-
Binding Site: The amide bond mimics the substrate, while the lipophilic dichlorophenyl and tolyl rings lodge into the hydrophobic pocket formed by the C, D, and B subunits of the enzyme.
-
Ubiquinone Blockade: The compound competes with ubiquinone (Coenzyme Q) for the binding site, disrupting electron transport from succinate to the ubiquinone pool, leading to energy depletion and ROS generation in the fungal cell.
Structure-Activity Relationship (SAR) Logic
The "2,5-dichloro" substitution is critical for steric fit within the binding pocket, often providing enhanced metabolic stability compared to unsubstituted benzanilides. The "3'-methyl" group on the aniline ring optimizes lipophilicity (LogP) for cuticular penetration in plants.
Figure 2: Mechanism of action for benzanilide SDHI fungicides.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis, though the compound is generally stable.
References
-
PubChem. (2024). Compound Summary: Benzanilide Structural Class. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2023). Structure-Activity Relationship of SDHI Fungicides. Retrieved from [Link]
-
U.S. EPA. (2024). CompTox Chemicals Dashboard: Benzamide Fungicides. Retrieved from [Link]
